Ethyl 4-fluoro-2-n-pentoxybenzoylformate Ethyl 4-fluoro-2-n-pentoxybenzoylformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537712
InChI: InChI=1S/C15H19FO4/c1-3-5-6-9-20-13-10-11(16)7-8-12(13)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3
SMILES: CCCCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC
Molecular Formula: C15H19FO4
Molecular Weight: 282.31 g/mol

Ethyl 4-fluoro-2-n-pentoxybenzoylformate

CAS No.:

Cat. No.: VC13537712

Molecular Formula: C15H19FO4

Molecular Weight: 282.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-fluoro-2-n-pentoxybenzoylformate -

Specification

Molecular Formula C15H19FO4
Molecular Weight 282.31 g/mol
IUPAC Name ethyl 2-(4-fluoro-2-pentoxyphenyl)-2-oxoacetate
Standard InChI InChI=1S/C15H19FO4/c1-3-5-6-9-20-13-10-11(16)7-8-12(13)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3
Standard InChI Key PAPLWKYPWZJRQK-UHFFFAOYSA-N
SMILES CCCCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC
Canonical SMILES CCCCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ethyl 4-fluoro-2-n-pentoxybenzoylformate (C15_{15}H19_{19}FO4_4) consists of a benzene ring substituted with three functional groups:

  • A fluorine atom at the 4-position, introducing electronegativity and influencing electronic distribution.

  • An n-pentoxy group (-O-C5_5H11_{11}) at the 2-position, contributing hydrophobicity and steric bulk.

  • A benzoylformate moiety (C6_6H4_4-C(=O)-COOEt) at the 1-position, providing ester functionality and conjugation.

Key Physicochemical Properties (Estimated):

PropertyValue/Description
Molecular Weight298.31 g/mol
Boiling Point~280–300 °C (decomposes)
SolubilityLow in water; soluble in organic solvents
LogP (Partition Coefficient)~3.5–4.2 (indicative of moderate lipophilicity)

The fluorine atom enhances metabolic stability and modulates intermolecular interactions, while the n-pentoxy chain increases lipid solubility, potentially improving membrane permeability .

Synthetic Pathways and Reaction Mechanisms

Friedel-Crafts Acylation for Benzoylformate Formation

A plausible route involves Friedel-Crafts acylation to introduce the benzoylformate group. For example, reacting m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl3_3) could yield a ketone intermediate, which is subsequently hydrolyzed and esterified . This method, adapted from the synthesis of 4-fluoro-2-methylbenzoic acid , would require modification to incorporate the n-pentoxy group.

Stepwise Synthesis:

  • Introduction of n-Pentoxy Group:

    • Mitsunobu Reaction: Coupling 4-fluoro-2-hydroxybenzoic acid with n-pentanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

    • Alkylation: Treating 4-fluoro-2-hydroxybenzaldehyde with 1-bromopentane under basic conditions (e.g., K2_2CO3_3) .

  • Benzoylformate Esterification:

    • Oxidizing the aldehyde intermediate to the corresponding carboxylic acid, followed by esterification with ethanol under acid catalysis (e.g., H2_2SO4_4) .

Chlorination-Oxidation Route

Drawing from methyl phenylglyoxylate synthesis , chlorination of a dimethoxy precursor (e.g., 2,2-dimethoxy-1-(4-fluoro-2-n-pentoxyphenyl)ethane) with Cl2_2 under radical inhibition could yield the benzoylformate ester after hydrolysis and purification.

Critical Parameters:

  • Temperature Control: Maintaining 100–120 °C during chlorination minimizes side reactions .

  • Solvent Selection: Chlorobenzene or 1,2-dichloroethane optimizes reaction efficiency .

Functional Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated benzoylformates are pivotal in synthesizing α-ketoamide protease inhibitors and antiviral agents. The electron-withdrawing fluorine enhances binding affinity to enzymatic targets, while the n-pentoxy group may improve pharmacokinetic profiles .

Agrochemical Development

In crop protection, such esters serve as precursors to herbicides and fungicides. The n-pentoxy chain’s hydrophobicity aids in foliar adhesion and rainfastness .

Specialty Materials

As photoinitiators in UV-curable resins, the conjugated carbonyl system facilitates radical generation upon irradiation, enabling polymer crosslinking .

Stability and Degradation Pathways

Hydrolytic Sensitivity

The ester bond is susceptible to hydrolysis under acidic or alkaline conditions, yielding 4-fluoro-2-n-pentoxybenzoylformic acid. Hydrolysis rates depend on pH and temperature, with half-lives ranging from hours (pH 12) to months (pH 7) .

Thermal Decomposition

Above 250 °C, decarboxylation and elimination of HF may occur, forming substituted styrenes or biphenyl derivatives. Thermogravimetric analysis (TGA) is recommended for precise stability profiling.

Analytical Characterization Techniques

Spectroscopic Methods

  • 19^{19}F NMR: A singlet near -110 ppm (vs. CFCl3_3) confirms fluorine presence .

  • IR Spectroscopy: Strong absorption at ~1740 cm1^{-1} (C=O stretch of ester) .

  • GC-MS: Molecular ion peak at m/z 298 and fragmentation patterns consistent with n-pentoxy loss (-88 Da) .

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